4-hydroxy-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
Overview
Description
4-hydroxy-N’-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is a complex organic compound that belongs to the class of hydrazones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N’-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide typically involves the condensation reaction between 4-hydroxybenzohydrazide and 5-nitro-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde. The reaction is carried out in a suitable solvent such as methanol or ethanol under reflux conditions. The reaction mixture is then cooled, and the resulting product is filtered and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, solvent, and catalyst can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N’-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro-oxides and other oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazones with various functional groups.
Scientific Research Applications
4-hydroxy-N’-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-hydroxy-N’-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-3-nitrobenzaldehyde: A related compound with similar structural features.
4-hydroxybenzohydrazide: The precursor used in the synthesis of the target compound.
5-nitro-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde: Another precursor used in the synthesis.
Uniqueness
4-hydroxy-N’-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is unique due to its specific hydrazone linkage and the presence of both hydroxy and nitro functional groups
Properties
IUPAC Name |
4-hydroxy-N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O5/c20-10-4-1-8(2-5-10)14(21)18-17-13-11-7-9(19(23)24)3-6-12(11)16-15(13)22/h1-7,16,20,22H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSIMLIYFWOWPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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